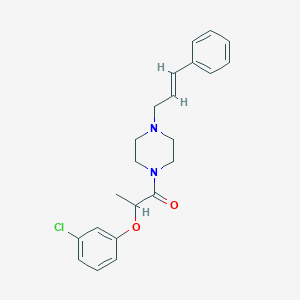
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of arylpiperazines, which are known to have various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and pain perception. By modulating the activity of these receptors, this compound may exert its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter involved in pain perception. These effects may contribute to the anxiolytic, antidepressant, and analgesic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise manipulation of these receptors and a better understanding of their function. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether. One area of interest is its potential use in the treatment of anxiety, depression, and pain. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand its mechanism of action and the biochemical and physiological processes involved. Finally, the development of more selective and potent compounds based on the structure of this compound may lead to the discovery of novel pharmacological agents.
Métodos De Síntesis
The synthesis of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether involves the reaction of 3-chlorophenyl isocyanate and 4-cinnamylpiperazine in the presence of a base. The resulting product is then reacted with methyl 2-oxoethyl ether to yield the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been reported to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have analgesic effects in a rat model of neuropathic pain. These findings suggest that this compound may have potential therapeutic applications for anxiety, depression, and pain management.
Propiedades
Fórmula molecular |
C22H25ClN2O2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H25ClN2O2/c1-18(27-21-11-5-10-20(23)17-21)22(26)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17-18H,12-16H2,1H3/b9-6+ |
Clave InChI |
HZLQQCBXJIDXQG-RMKNXTFCSA-N |
SMILES isomérico |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)


